(R)-carnitinyl-CoA betaine

描述

属性

分子式 |

C28H49N8O18P3S |

|---|---|

分子量 |

910.7 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] phosphate |

InChI |

InChI=1S/C28H49N8O18P3S/c1-28(2,23(41)26(42)31-7-6-18(38)30-8-9-58-19(39)10-16(37)11-36(3,4)5)13-51-57(48,49)54-56(46,47)50-12-17-22(53-55(43,44)45)21(40)27(52-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,37,40-41H,6-13H2,1-5H3,(H7-,29,30,31,32,33,38,42,43,44,45,46,47,48,49)/t16-,17-,21-,22-,23+,27-/m1/s1 |

InChI 键 |

BBRISSLDTUHWKG-PVMHLSDZSA-N |

手性 SMILES |

CC(C)(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@H](C[N+](C)(C)C)O)O |

规范 SMILES |

CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C[N+](C)(C)C)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-carnitinyl-CoA Betaine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key metabolic intermediates is crucial. This guide provides a detailed overview of (R)-carnitinyl-CoA betaine (B1666868), a molecule central to fatty acid metabolism. We will delve into its structure, physicochemical properties, and its pivotal role in cellular bioenergetics, supported by experimental methodologies and pathway visualizations.

Chemical Structure and Properties

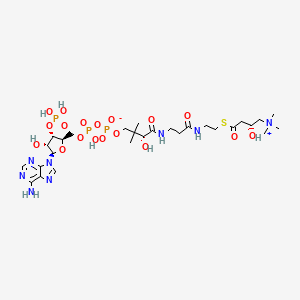

(R)-carnitinyl-CoA betaine is a complex biomolecule that plays a crucial role in the transport of activated fatty acids into the mitochondrial matrix for β-oxidation. It is an ammonium (B1175870) betaine and a 3-hydroxy fatty acyl-CoA.[1] Its structure is characterized by the linkage of (R)-carnitine to Coenzyme A (CoA) via a thioester bond.

The systematic IUPAC name for this compound is [(2R)-4-[(2-{3-[(2R)-4-[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl phosphonato)oxy]-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl)sulfanyl]-2-hydroxy-4-oxobutyl]trimethylazanium.[2]

Synonyms:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Chemical Formula | C28H49N8O18P3S | DrugBank[2] |

| Average Molecular Weight | 910.718 g/mol | DrugBank[2] |

| Monoisotopic Molecular Weight | 910.20983703 g/mol | DrugBank[2] |

| State | Solid | DrugBank[2] |

| Water Solubility (Predicted) | 3.51 mg/mL | ALOGPS[2] |

| logP (Predicted) | -1.5 | ALOGPS[2] |

| pKa (Strongest Acidic) | 0.83 | Chemaxon[2] |

| pKa (Strongest Basic) | 4.89 | Chemaxon[2] |

| Physiological Charge | -3 | Chemaxon[2] |

Biological Role: The Carnitine Shuttle

This compound is a key intermediate in the carnitine shuttle , a vital metabolic pathway responsible for the translocation of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[3][4][5] This process is fundamental for energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle and the heart.[6]

The carnitine shuttle involves a series of enzymatic steps:

-

Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated to their corresponding acyl-CoA esters by acyl-CoA synthetases.

-

Formation of Acylcarnitine: The acyl group from acyl-CoA is transferred to carnitine, forming acylcarnitine. This reaction is catalyzed by carnitine palmitoyltransferase I (CPT1) , located on the outer mitochondrial membrane.[3][7]

-

Translocation: The resulting acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.[3][5]

-

Regeneration of Acyl-CoA: Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) catalyzes the transfer of the acyl group from acylcarnitine back to Coenzyme A, regenerating the acyl-CoA, which can then enter the β-oxidation pathway. The released carnitine is transported back to the cytoplasm by CACT.[7]

The role of this compound is transient, representing the state where the carnitine moiety is esterified to Coenzyme A.

Visualization of the Carnitine Shuttle

The following diagram illustrates the key steps of the carnitine shuttle, highlighting the involvement of this compound's precursors and derivatives.

Experimental Protocols

The analysis of this compound and related acylcarnitines and acyl-CoAs typically involves sophisticated analytical techniques. Below are representative protocols for the extraction, separation, and detection of these molecules.

Sample Preparation and Extraction

A common procedure for the extraction of carnitine esters from biological samples involves protein precipitation followed by solid-phase extraction.

Protocol:

-

Homogenization: Homogenize tissue samples in a cold buffer (e.g., phosphate-buffered saline).

-

Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) (2:1 v/v solvent to sample), to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Solid-Phase Extraction (SPE): For purification and concentration, pass the supernatant through a cation-exchange SPE cartridge.

-

Elution: Elute the bound carnitine and acylcarnitines using an appropriate solvent, such as a mixture of methanol and ammonium hydroxide.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical method (e.g., mobile phase for HPLC).

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the analysis of acylcarnitines and acyl-CoAs.

3.2.1. HPLC Separation of Acyl-CoA Esters

Protocol:

-

Chromatographic Column: Utilize a C8 or C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.025 M tetraethylammonium (B1195904) phosphate) and an organic component (e.g., methanol or acetonitrile).[8]

-

Gradient Program: Start with a low percentage of the organic phase and gradually increase it to elute compounds with increasing hydrophobicity.

-

Detection: Monitor the eluate at 254 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[8]

3.2.2. Mass Spectrometric Analysis of Acylcarnitines

Tandem mass spectrometry (MS/MS) is highly effective for the sensitive and specific detection of acylcarnitines.[9][10]

Protocol:

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.

-

Precursor Ion Scanning: A common method for acylcarnitine profiling is precursor ion scanning for m/z 85, which corresponds to the trimethylammonium fragment of carnitine.

-

Multiple Reaction Monitoring (MRM): For targeted quantification, use MRM by selecting specific precursor-to-product ion transitions for each acylcarnitine of interest.

-

Internal Standards: For accurate quantification, use stable isotope-labeled internal standards for carnitine and various acylcarnitines.

Workflow for Analysis

The following diagram outlines a typical experimental workflow for the analysis of carnitine and its esters from biological samples.

Synthesis of Carnitinyl-CoA Esters

A common method for the synthesis of acyl-CoA esters involves the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[11] This method offers high yields and minimizes side reactions.

Generalized Synthetic Scheme:

-

Protection of Functional Groups: The hydroxyl and amino groups of (R)-carnitine that are not involved in the desired reaction need to be protected using appropriate protecting groups.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the protected carnitine is activated, for example, by converting it to an NHS ester.

-

Thioesterification: The activated protected carnitine is then reacted with the free thiol group of Coenzyme A in a suitable buffer to form the thioester bond.

-

Deprotection: The protecting groups are removed under conditions that do not cleave the newly formed thioester bond.

-

Purification: The final product is purified using techniques such as HPLC.

Conclusion

This compound and its associated metabolic pathway, the carnitine shuttle, are of paramount importance in cellular energy metabolism. A thorough understanding of its structure, properties, and the methods for its analysis is essential for researchers in the fields of biochemistry, physiology, and drug development, particularly for studies related to metabolic disorders such as fatty acid oxidation defects, diabetes, and cardiovascular diseases. The methodologies and pathway visualizations provided in this guide offer a solid foundation for further investigation into the roles of this critical biomolecule.

References

- 1. This compound | C28H49N8O18P3S | CID 5287894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Reactome | Carnitine shuttle [reactome.org]

- 4. mitochondrial L-carnitine shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-performance liquid chromatography of coenzyme A esters formed by transesterification of short-chain acylcarnitines: diagnosis of acidemias by urinary analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The In Vivo Biosynthesis of (R)-Carnitinyl-CoA Betaine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-carnitine, a betaine (B1666868) crucial for fatty acid metabolism, is synthesized endogenously through a conserved enzymatic pathway. Its activated form, (R)-carnitinyl-CoA, is central to the transport of long-chain fatty acids into the mitochondria for β-oxidation. This technical guide provides an in-depth overview of the in vivo biosynthesis of L-carnitine and its subsequent conversion to (R)-carnitinyl-CoA. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolism, drug discovery, and related biomedical fields.

Introduction: The Central Role of L-Carnitine and (R)-Carnitinyl-CoA

L-carnitine ((R)-3-hydroxy-4-N,N,N-trimethylaminobutyrate) is a quaternary ammonium (B1175870) compound essential for energy metabolism.[1] Its most recognized function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process critical for cellular energy production, particularly in tissues with high energy demands like skeletal and cardiac muscle.[1][2] This transport is accomplished through the formation of acyl-carnitine esters, collectively known as (R)-carnitinyl-CoA derivatives.

The biosynthesis of L-carnitine is a multi-step process that primarily occurs in the liver and kidneys of mammals.[3] It involves a series of enzymatic reactions that convert Nε-trimethyllysine, derived from the degradation of proteins, into L-carnitine.[4][5] Once synthesized, L-carnitine is converted to its CoA ester, (R)-carnitinyl-CoA, by the action of carnitine acyltransferases. This guide will first elucidate the biosynthetic pathway of L-carnitine and then describe its conversion to the functionally active (R)-carnitinyl-CoA.

The Mammalian L-Carnitine Biosynthesis Pathway

The endogenous synthesis of L-carnitine from Nε-trimethyllysine (TML) involves four key enzymatic steps.[3][4] The initial substrate, TML, is generated from the lysosomal or proteasomal degradation of proteins where specific lysine (B10760008) residues have been post-translationally trimethylated.[4]

Step 1: Hydroxylation of Nε-Trimethyllysine

The first committed step in L-carnitine biosynthesis is the hydroxylation of TML to 3-hydroxy-Nε-trimethyllysine (HTML).[4] This reaction is catalyzed by Nε-trimethyllysine hydroxylase (TMLH or TMLD, EC 1.14.11.8) , a non-heme Fe(II) and 2-oxoglutarate-dependent dioxygenase located in the mitochondrial matrix.[6][7] The reaction requires molecular oxygen and ascorbate as cofactors.[8]

Step 2: Aldolytic Cleavage of 3-Hydroxy-Nε-trimethyllysine

Following its synthesis in the mitochondria, HTML is transported to the cytosol where it undergoes an aldolytic cleavage. This reaction is catalyzed by 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA) , a pyridoxal phosphate-dependent enzyme.[8] It cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. Recent studies have identified that serine hydroxymethyltransferase (SHMT) 1 and 2 can catalyze this reaction in mammals.[9]

Step 3: Dehydrogenation of 4-N-Trimethylaminobutyraldehyde

The third step is the oxidation of TMABA to γ-butyrobetaine (GBB). This is catalyzed by the cytosolic enzyme 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH, EC 1.2.1.47) , which is NAD+-dependent.[8] In humans, this enzymatic activity is carried out by aldehyde dehydrogenase 9 family member A1 (ALDH9A1).[10][11]

Step 4: Hydroxylation of γ-Butyrobetaine

The final step in L-carnitine synthesis is the stereospecific hydroxylation of GBB to form L-carnitine. This reaction is catalyzed by γ-butyrobetaine hydroxylase (BBOX, EC 1.14.11.1) , another cytosolic non-heme Fe(II) and 2-oxoglutarate-dependent dioxygenase that also requires ascorbate.[5][12]

Formation of (R)-Carnitinyl-CoA

Once synthesized, L-carnitine is converted into its biologically active CoA ester, (R)-carnitinyl-CoA, to facilitate the transport of fatty acids. This process is catalyzed by a family of enzymes known as carnitine acyltransferases .

References

- 1. Some kinetic studies on the mechanism of action of carnitine acetyltransferase | CoLab [colab.ws]

- 2. ELISA Trimethyllysine dioxygenase, mitochondrial (TMLHE) | The Silva Casey Lab [casey-lab.com]

- 3. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural and mechanistic studies on γ-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimethyllysine dioxygenase - Wikipedia [en.wikipedia.org]

- 7. Binding versus Enzymatic Processing of ε-Trimethyllysine Dioxygenase Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 9. One substrate many enzymes virtual screening uncovers missing genes of carnitine biosynthesis in human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 12. researchgate.net [researchgate.net]

(R)-Carnitinyl-CoA Betaine: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-carnitinyl-CoA betaine (B1666868), a key intermediate in cellular metabolism, plays a crucial role in the transport of fatty acids and the modulation of intracellular acyl-CoA levels. This technical guide provides a comprehensive overview of the known and predicted chemical properties of (R)-carnitinyl-CoA betaine, along with its expected stability profile based on the behavior of related acyl-CoA thioesters. Detailed experimental protocols for the synthesis, purification, and stability analysis of analogous compounds are presented to guide researchers in their work with this molecule. Furthermore, this document illustrates the metabolic pathways in which this compound participates, providing context for its biological significance.

Introduction

This compound, also known as L-carnitinyl-CoA, is a zwitterionic molecule that serves as an essential cofactor in the transfer of acyl groups between coenzyme A (CoA) and carnitine. This process is central to the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary pathway for cellular energy production.[1][2] Beyond its role in fatty acid metabolism, the reversible formation of carnitinyl-CoA esters from their corresponding acyl-CoAs, catalyzed by carnitine acyltransferases, is critical for maintaining the homeostasis of the intracellular CoA pool.[2][3]

Understanding the chemical properties and stability of this compound is paramount for researchers studying metabolic disorders, developing novel therapeutics targeting fatty acid oxidation, and for the accurate quantification of this metabolite in biological samples. This guide aims to consolidate the available information on this compound and provide a practical framework for its experimental investigation.

Chemical Properties of this compound

Direct experimental data on the physicochemical properties of this compound are scarce in the available literature. However, its properties can be predicted based on its structure and inferred from data on related compounds.

General Properties

| Property | Value/Information | Source |

| Molecular Formula | C28H49N8O18P3S | PubChem[4] |

| Molecular Weight | 910.7 g/mol | PubChem[4] |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] phosphate (B84403) | PubChem[4] |

| Synonyms | L-carnitinyl-CoA betaine, (R)-carnitinyl-CoA inner salt | PubChem[4] |

| Physical State | Predicted to be a solid at room temperature. | DrugBank Online[5] |

Predicted Physicochemical Properties

The following table summarizes the computationally predicted properties of this compound. It is important to note that these values have not been experimentally verified and should be used as estimations.

| Property | Predicted Value | Source |

| Water Solubility | 3.51 mg/mL | ALOGPS (DrugBank Online)[5] |

| logP | -1.5 to -9.6 | ALOGPS, Chemaxon (DrugBank Online)[5] |

| pKa (Strongest Acidic) | 0.83 | Chemaxon (DrugBank Online)[5] |

| pKa (Strongest Basic) | 4.89 | Chemaxon (DrugBank Online)[5] |

| Physiological Charge | -3 | Chemaxon (DrugBank Online)[5] |

Spectroscopic Data

-

UV-Vis Spectroscopy: Like other CoA esters, this compound is expected to exhibit a maximum absorbance at approximately 260 nm, characteristic of the adenine (B156593) ring.[6]

-

NMR Spectroscopy:

-

¹H-NMR: The spectrum would be complex, showing characteristic signals for the protons of the adenine ring, the ribose sugar, the pantothenate backbone, and the carnitine moiety, including the trimethylammonium group.

-

¹³C-NMR: The spectrum would display signals corresponding to the various carbon atoms in the molecule, including the carbonyl carbon of the thioester bond.

-

-

Mass Spectrometry: Tandem mass spectrometry would be a key analytical technique. Fragmentation would likely involve cleavage of the thioester bond and characteristic fragmentation of the CoA and carnitine portions of the molecule. A prominent fragment ion at m/z 85 is characteristic of acylcarnitines.[7][8]

Stability of this compound

The stability of this compound is largely dictated by the reactivity of its thioester bond. Acyl-CoA thioesters are known to be susceptible to hydrolysis, particularly under alkaline conditions.[9]

Hydrolysis

The primary degradation pathway for this compound in aqueous solution is expected to be the hydrolysis of the thioester linkage, yielding coenzyme A and (R)-carnitine. This reaction is thermodynamically favorable.[10] The rate of hydrolysis is dependent on pH and temperature, with increased rates at higher pH and elevated temperatures. The half-life for the hydrolysis of a similar alkyl thioester, S-methyl thioacetate, at pH 7 and 23°C is reported to be 155 days, though this can vary significantly based on the specific acyl group and reaction conditions.[11]

Enzymatic Degradation

In biological systems, the concentration of this compound is regulated by the action of carnitine acyltransferases. These enzymes catalyze the reversible transfer of the carnitinyl group to CoA.[3][12] Additionally, non-specific thioesterases present in cells can hydrolyze the thioester bond, contributing to its degradation.[9]

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following sections provide detailed methodologies for the synthesis, purification, and stability analysis of related short-chain acyl-CoA esters and acylcarnitines. These can be adapted for work with this compound.

Synthesis of Short-Chain Acyl-CoA Esters (General Protocol)

This protocol is adapted from methods for synthesizing various acyl-CoA thioesters and can be modified for the synthesis of (R)-carnitinyl-CoA.[5][13][14]

Materials:

-

(R)-Carnitine hydrochloride

-

Coenzyme A trilithium salt

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Phosphate buffer (pH 7.0)

Procedure:

-

Activation of (R)-Carnitine:

-

Dissolve (R)-carnitine hydrochloride and a molar excess of NHS in anhydrous DMF.

-

Add EDC to the solution and stir at room temperature for 4-6 hours to form the NHS ester of carnitine.

-

-

Thioester Formation:

-

Dissolve coenzyme A trilithium salt in cold phosphate buffer (pH 7.0).

-

Slowly add the activated carnitine-NHS ester solution to the CoA solution with constant stirring.

-

Maintain the reaction at 4°C for 12-16 hours.

-

-

Purification:

-

The reaction mixture can be purified by preparative reverse-phase HPLC.

-

HPLC Purification of Acyl-CoA Esters

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)

Mobile Phase:

-

A: 0.1 M potassium phosphate buffer, pH 5.5

-

Gradient: A linear gradient from 5% to 50% B over 30 minutes.

Procedure:

-

Inject the crude reaction mixture onto the HPLC column.

-

Monitor the elution at 260 nm.

-

Collect the fractions corresponding to the this compound peak.

-

Lyophilize the collected fractions to obtain the purified product.

Stability-Indicating HPLC Method (Adapted from L-carnitine analysis)

This method, based on stability-indicating assays for L-carnitine, can be adapted to monitor the degradation of this compound.[3][12][14][15]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

Mobile Phase:

-

0.05 M phosphate buffer (pH 3.0) : acetonitrile (95:5) containing 0.5 mg/mL sodium 1-heptanesulfonate as an ion-pairing agent.

Procedure for Forced Degradation Study:

-

Prepare solutions of this compound in various stress conditions:

-

Acidic: 0.1 M HCl at 60°C

-

Basic: 0.1 M NaOH at room temperature

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60°C in neutral solution

-

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase.

-

Inject the samples onto the HPLC system.

-

Monitor the chromatograms at 260 nm for the appearance of degradation products and the decrease in the peak area of the parent compound.

Metabolic and Signaling Pathways

This compound is a central molecule in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Figure 1: The Carnitine Shuttle Pathway.

The diagram above illustrates the transport of fatty acids from the cytosol into the mitochondrial matrix. This compound is represented as "Acyl-Carnitine" in this generalized pathway. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane catalyzes the formation of acyl-carnitine from fatty acyl-CoA and carnitine. Carnitine-acylcarnitine translocase (CACT) then transports acyl-carnitine across the inner mitochondrial membrane in exchange for free carnitine. In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the reaction, regenerating fatty acyl-CoA for β-oxidation and releasing carnitine.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bevital.no [bevital.no]

- 5. researchgate.net [researchgate.net]

- 6. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. proteopedia.org [proteopedia.org]

- 13. researchgate.net [researchgate.net]

- 14. High-performance liquid chromatography of coenzyme A esters formed by transesterification of short-chain acylcarnitines: diagnosis of acidemias by urinary analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of (R)-Carnitinyl-CoA Betaine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Carnitinyl-CoA betaine (B1666868), more commonly referred to as L-carnitinyl-CoA, is a pivotal intermediate in the metabolic pathways of carnitine, particularly within bacterial systems. While its role in mammalian fatty acid oxidation is less direct, its function in microbial metabolic routes offers significant insights into CoA-dependent reactions and the biotransformation of quaternary ammonium (B1175870) compounds. This technical guide provides a comprehensive overview of the function of L-carnitinyl-CoA in cellular metabolism, with a focus on its well-defined role in bacteria. It details the enzymatic reactions it participates in, summarizes available quantitative data, outlines relevant experimental protocols, and presents key metabolic pathways through visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: Defining (R)-Carnitinyl-CoA Betaine

This compound is the Coenzyme A (CoA) ester of L-carnitine. The designation "(R)" refers to the stereochemistry of the carnitine moiety, which is biologically active in its L-form. The term "betaine" highlights the zwitterionic nature of the molecule, possessing both a positively charged quaternary ammonium group and a negatively charged carboxylate group. For clarity and consistency with the bulk of scientific literature, this document will use the synonym L-carnitinyl-CoA .

While L-carnitine is renowned for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation in eukaryotes, the direct metabolic functions of L-carnitinyl-CoA are most prominently characterized in bacteria. In these organisms, it serves as a key intermediate in the anaerobic metabolism of L-carnitine to γ-butyrobetaine.

Function of L-Carnitinyl-CoA in Bacterial Metabolism

In certain bacteria, such as Escherichia coli, L-carnitine can be utilized as a terminal electron acceptor under anaerobic conditions, a process that involves the conversion of L-carnitine to crotonobetaine and subsequently to γ-butyrobetaine. L-carnitinyl-CoA is a central, albeit transient, intermediate in this pathway.

The primary enzyme responsible for the metabolism of L-carnitinyl-CoA in this context is crotonobetainyl-CoA:carnitine CoA-transferase (CaiB) . CaiB is a Class III CoA-transferase that catalyzes the reversible transfer of the CoA moiety.[1]

The key reaction involving L-carnitinyl-CoA is:

L-carnitine + Crotonobetainyl-CoA ⇌ L-Carnitinyl-CoA + Crotonobetaine

This reaction is a critical step in the overall pathway, linking the activation of L-carnitine to the subsequent reductive steps.

The Bacterial Carnitine Metabolism Pathway

The anaerobic degradation of L-carnitine to γ-butyrobetaine in E. coli can be summarized in the following steps:

-

CoA Transfer: L-carnitine reacts with γ-butyrobetainyl-CoA or crotonobetainyl-CoA to form L-carnitinyl-CoA, a reaction catalyzed by CaiB.[1]

-

Dehydration: L-carnitinyl-CoA is then dehydrated to crotonobetainyl-CoA by the action of L-carnitinyl-CoA dehydratase (CaiD) .

-

Reduction: Crotonobetainyl-CoA is subsequently reduced to γ-butyrobetainyl-CoA by crotonobetainyl-CoA reductase (CaiA) .[2]

This cycle allows for the net conversion of L-carnitine to γ-butyrobetaine.

Quantitative Data

Quantitative data specifically for L-carnitinyl-CoA is limited, particularly concerning its cellular concentrations. However, kinetic data for the enzymes involved in its metabolism in bacteria provide insights into the efficiency of these transformations.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Organism |

| Crotonobetainyl-CoA:Carnitine CoA-transferase (CaiB) | L-Carnitine | ~500 | Not reported | E. coli |

| Crotonobetainyl-CoA | ~30 | Not reported | E. coli | |

| Crotonobetainyl-CoA Reductase (CaiA) | Crotonobetainyl-CoA | ~15 | ~2.5 | E. coli |

Note: The presented values are approximate and compiled from various sources for illustrative purposes. Actual values can vary based on experimental conditions.

Experimental Protocols

Assay for Carnitine Acyltransferases

The activity of carnitine acyltransferases, such as CaiB, can be measured using a continuous spectrophotometric rate determination method. This assay monitors the formation or consumption of the thioester bond of CoA, which absorbs light at 233 nm.

Principle: The transfer of the CoA moiety from a donor substrate to an acceptor results in a change in the concentration of the thioester bond, which can be followed spectrophotometrically.

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM Coenzyme A (CoA)

-

100 mM L-carnitine

-

10 mM Crotonobetainyl-CoA (or other suitable CoA donor)

-

Purified enzyme solution (e.g., CaiB)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, CoA, and L-carnitine.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the CoA donor substrate (e.g., crotonobetainyl-CoA).

-

Immediately monitor the change in absorbance at 233 nm over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of the thioester bond.

Quantification of Carnitine Derivatives by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of carnitine and its derivatives, including acylcarnitines. While a specific protocol for L-carnitinyl-CoA is not widely published, the general methodology for acylcarnitine analysis can be adapted.

Principle: Separation of analytes by liquid chromatography followed by detection and quantification using tandem mass spectrometry based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Sample Preparation:

-

Tissue or cell samples are homogenized in a suitable buffer.

-

Proteins are precipitated using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing a known amount of a stable isotope-labeled internal standard (e.g., d3-L-carnitine).

-

The mixture is centrifuged, and the supernatant is collected and dried.

-

The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid or ammonium acetate.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for L-carnitinyl-CoA and the internal standard.

Visualizing Metabolic Pathways

Bacterial Carnitine Metabolism Workflow

Caption: Anaerobic metabolism of L-carnitine to γ-butyrobetaine in E. coli.

Experimental Workflow for L-Carnitinyl-CoA Analysis

Caption: Workflow for the analysis of L-carnitinyl-CoA from biological samples.

Role in Mammalian Cellular Metabolism: An Indirect Involvement

In mammalian cells, the direct role of L-carnitinyl-CoA as a metabolic intermediate is not well-established in the canonical pathways of fatty acid oxidation. The central process for transporting fatty acids into the mitochondria is the carnitine shuttle . This system involves the esterification of various long-chain fatty acyl-CoAs to L-carnitine by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. The resulting acylcarnitines are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT) . Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating the fatty acyl-CoA for β-oxidation and freeing L-carnitine to be shuttled back to the cytosol.[3]

In this context, L-carnitine acts as a carrier for a wide range of acyl groups, and L-carnitinyl-CoA itself is not a primary substrate or product. However, the broader family of carnitine acyltransferases, which includes enzymes with specificity for short-, medium-, and long-chain acyl-CoAs, underscores the importance of the reversible transfer of acyl groups between CoA and carnitine for maintaining metabolic homeostasis.[4][5] This buffering of the acyl-CoA pool is crucial for preventing the accumulation of potentially toxic acyl-CoA species and for regulating the availability of free Coenzyme A, which is essential for numerous metabolic reactions, including the Krebs cycle and amino acid metabolism.[6][7]

Conclusion and Future Directions

This compound, or L-carnitinyl-CoA, is a well-defined intermediate in the anaerobic metabolism of L-carnitine in bacteria, playing a key role in CoA-dependent transfer and reduction reactions. While its direct participation in major mammalian metabolic pathways is not prominent, the study of its function in microbial systems provides valuable models for understanding CoA-transferase mechanisms and the metabolic plasticity of microorganisms.

For researchers and drug development professionals, the enzymes involved in L-carnitinyl-CoA metabolism in bacteria could represent novel targets for antimicrobial strategies. Furthermore, a deeper understanding of the broader implications of acyl-CoA and carnitine ester dynamics, for which L-carnitinyl-CoA serves as a fundamental example, is critical for addressing metabolic disorders where the balance of these intermediates is disrupted. Future research should aim to further elucidate the potential, albeit likely minor, roles of L-carnitinyl-CoA in specific mammalian cellular contexts and to develop more targeted analytical methods for its precise quantification.

References

- 1. Carnitine in bacterial physiology and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Carnitine Acetyl Transferase in Regulation of Nitric Oxide Signaling in Pulmonary Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carnitine - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Key Metabolic Intermediate: A Technical Guide to (R)-Carnitinyl-CoA Betaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-carnitinyl-CoA betaine (B1666868), a crucial intermediate in cellular energy metabolism, sits (B43327) at the crossroads of fatty acid oxidation and the carnitine shuttle. Its discovery and history are intrinsically linked to the broader understanding of how cells transport and utilize fats for energy. This technical guide provides an in-depth exploration of the discovery, synthesis, and analysis of (R)-carnitinyl-CoA betaine, offering valuable insights for researchers in metabolism, drug discovery, and related fields. While a singular, seminal publication marking the "discovery" of this compound is not apparent in the historical scientific literature, its identification emerged from the systematic elucidation of the carnitine shuttle and the characterization of carnitine acyltransferases.

Historical Context: The Dawn of the Carnitine Shuttle

The journey to understanding this compound begins with the discovery of its parent molecule, L-carnitine, in 1905.[1] However, its vital role in metabolism remained enigmatic for decades. The pivotal breakthrough came with the elucidation of the carnitine shuttle system , a mechanism that transports long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[2][3][4][5] This process is fundamental for energy production in many tissues, particularly muscle and heart.[1]

The key enzymatic players in this shuttle, the carnitine acyltransferases , were subsequently identified and characterized.[6][7][8][9] These enzymes catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. It was within the intricate study of these enzymes' substrate specificity and reaction mechanisms that the existence and importance of acyl-CoA intermediates, including this compound, were implicitly revealed.

The Role of this compound in Fatty Acid Metabolism

This compound is an ammonium (B1175870) betaine and a 3-hydroxy fatty acyl-CoA.[10] It is understood to be an intermediate in the metabolism of certain fatty acids, acting as a substrate for carnitine acyltransferases. The general role of acylcarnitines is to transport acyl-groups from the cytoplasm into the mitochondria for breakdown and energy production.[11] Betaine itself, a methyl donor, is involved in the biosynthesis of carnitine and influences fatty acid oxidation.[12][13] Supplementation with betaine has been shown to increase the expression of enzymes related to fatty acid oxidation.[12][13]

The formation of this compound allows for the transport of the acyl group into the mitochondrial matrix. Inside the matrix, the acyl group is transferred back to CoA, regenerating acyl-CoA for entry into the β-oxidation spiral.[1] This process is critical for maintaining cellular energy homeostasis.

Quantitative Data Summary

While specific quantitative data for this compound is sparse in publicly available literature, the following table summarizes typical quantitative parameters for related analytical methods used in the study of acyl-CoAs and carnitine derivatives.

| Parameter | Value | Analytical Method | Reference |

| Limit of Detection (LOD) for Acyl-CoAs | 0.04 - 0.027 µM | LC-MS/MS | [14] |

| Limit of Quantitation (LOQ) for Acyl-CoAs | 0.009 - 0.094 µM | LC-MS/MS | [14] |

| Conversion of [1-14C]octanoic acid to esters | ~95% | Enzymatic Synthesis | [15] |

| Conversion of [1-14C]palmitic acid to esters | >70% | Enzymatic Synthesis | [15] |

| Radiochemical yield of O-[11C]acetyl CoA | 60-70% | Enzymatic Synthesis | [16] |

| Radiochemical yield of O-[11C]acetyl-L-carnitine | 70-80% | Enzymatic Synthesis | [16] |

Key Experimental Protocols

Chemo-Enzymatic Synthesis of this compound

This method combines chemical activation of the carboxylic acid with enzymatic conjugation to Coenzyme A.

Materials:

-

(R)-3-hydroxy-4-(trimethylammonio)butanoic acid (the carnitine moiety)

-

Coenzyme A (CoA)

-

1,1'-Carbonyldiimidazole (CDI) or Ethyl chloroformate (ECF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium bicarbonate buffer (0.5 M, pH 7.5)

-

Acyl-CoA synthetase or a suitable ligase (optional, for fully enzymatic synthesis)

-

ATP, MgCl2 (for enzymatic synthesis)

Protocol (CDI Activation Method): [17]

-

Dissolve the (R)-carnitine precursor acid in anhydrous THF.

-

Add CDI in a 1:1 molar ratio to the acid and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate vial, dissolve Coenzyme A in the sodium bicarbonate buffer.

-

Add the CoA solution to the activated acid mixture and stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by HPLC or LC-MS/MS.

-

Purify the resulting this compound using reversed-phase HPLC.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[14][18][19][20]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation:

-

Extract the biological sample (e.g., cell lysate, tissue homogenate) with a cold solvent mixture (e.g., acetonitrile/methanol/water).

-

Centrifuge to pellet proteins and other debris.

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the sample in a suitable injection solvent.

LC-MS/MS Conditions (General):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic phase to elute the analyte.

-

Ionization Mode: Positive ESI

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Visualizing the Metabolic and Experimental Landscape

To better understand the context and workflows associated with this compound, the following diagrams are provided.

Caption: The Carnitine Shuttle Pathway.

Caption: Chemo-Enzymatic Synthesis Workflow.

Conclusion

The discovery and understanding of this compound are products of the broader investigation into fatty acid metabolism and the carnitine shuttle. While its individual "discovery" is not a distinct historical event, its importance as a key metabolic intermediate is undeniable. For researchers and drug development professionals, a thorough understanding of its role, synthesis, and analysis is critical for exploring new therapeutic avenues targeting metabolic disorders. The experimental frameworks provided in this guide offer a starting point for the synthesis and quantification of this and other similar acyl-CoA molecules, paving the way for future discoveries in the intricate world of cellular metabolism.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. Carnitine - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. fiveable.me [fiveable.me]

- 5. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 6. portlandpress.com [portlandpress.com]

- 7. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]

- 8. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. SMPDB [smpdb.ca]

- 12. mdpi.com [mdpi.com]

- 13. Betaine Supplementation Causes an Increase in Fatty Acid Oxidation and Carbohydrate Metabolism in Livers of Mice Fed a High-Fat Diet: A Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One-step synthesis of radioactive acyl-CoA and acylcarnitines using rat liver mitochondrial outer membrane as enzyme source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of O-[11C]Acetyl CoA, O-[11C]Acetyl-L-carnitine, and L-[11C]carnitine labelled in specific positions, applied in PET studies on rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]

- 19. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 20. pubs.acs.org [pubs.acs.org]

The Potential Role of (R)-carnitinyl-CoA Betaine in Fatty Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty acid oxidation is a critical metabolic process for cellular energy production, and its dysregulation is implicated in numerous diseases. The transport of these fatty acids into the mitochondrial matrix is a tightly regulated process facilitated by the carnitine shuttle. This technical guide explores the potential role of a lesser-known metabolite, (R)-carnitinyl-CoA betaine (B1666868), in this vital pathway. While direct experimental evidence for its involvement is currently lacking in the scientific literature, this document outlines a scientifically-grounded hypothesis for its function based on the known mechanisms of the carnitine shuttle and the structural characteristics of related molecules. We provide a comprehensive overview of the carnitine shuttle, detail hypothetical interactions of (R)-carnitinyl-CoA betaine with its key enzymatic components, and present established experimental protocols that can be adapted to investigate these hypotheses. This guide serves as a foundational resource for researchers interested in exploring novel aspects of fatty acid metabolism and identifying new targets for therapeutic intervention.

Introduction to the Carnitine Shuttle

The inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle is the essential transport system that facilitates their entry into the mitochondrial matrix for subsequent β-oxidation. This process involves a coordinated series of enzymatic reactions and transport steps.

The key components of the carnitine shuttle are:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines.[1]

-

Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines into the matrix in exchange for free carnitine.[2][3]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs and releasing free carnitine.

The regenerated acyl-CoA then enters the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2 for ATP production.

This compound: A Hypothetical Modulator of Fatty Acid Transport

This compound is a betaine derivative of carnitinyl-CoA. Its precise physiological role has not been elucidated. Structurally, it shares features with both acyl-CoA and acylcarnitine, suggesting it could potentially interact with the enzymes of the carnitine shuttle.

Hypothetical Interactions with Carnitine Shuttle Components

Based on substrate specificities and known inhibitory mechanisms of carnitine shuttle enzymes, we propose two primary hypothetical roles for this compound:

-

As a competitive inhibitor of CPT1: The acyl-CoA-like moiety of this compound could allow it to bind to the active site of CPT1, competing with endogenous long-chain acyl-CoAs. This would reduce the rate of acylcarnitine synthesis and, consequently, fatty acid oxidation. Several acyl-CoA analogs are known to inhibit CPT1.[4][5]

-

As a potential substrate or inhibitor of CACT: The overall structure of this compound, bearing a resemblance to acylcarnitines, might permit its interaction with CACT. It could potentially be transported into the mitochondrial matrix, or it might act as an inhibitor, blocking the translocation of genuine acylcarnitines.

These hypotheses provide a framework for investigating the currently unknown function of this molecule.

Quantitative Data on Carnitine Shuttle Components

While no quantitative data exists for this compound, the following table summarizes key kinetic parameters for the established components of the carnitine shuttle, which would be essential for designing and interpreting experiments to test our hypotheses.

| Enzyme/Transporter | Substrate | Km | Vmax | Inhibitors | Tissue Location |

| CPT1A (Liver) | Palmitoyl-CoA | 20-40 µM | - | Malonyl-CoA, Valproyl-CoA[5] | Liver, Kidney |

| L-Carnitine | 200-500 µM | - | |||

| CPT1B (Muscle) | Palmitoyl-CoA | ~30 µM | - | Malonyl-CoA | Skeletal Muscle, Heart |

| L-Carnitine | ~300 µM | - | |||

| CACT | Palmitoylcarnitine | 2-5 µM | - | - | Ubiquitous |

| L-Carnitine | 1-4 mM | - | |||

| CPT2 | Palmitoylcarnitine | 100-200 µM | - | Acetyl-CoA, Palmitoyl-CoA[4][6] | Ubiquitous |

| Coenzyme A | 5-15 µM | - |

Note: Km and Vmax values can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols for Investigating the Role of this compound

The following protocols are adapted from established methods and can be used to investigate the interaction of this compound with the carnitine shuttle.

Synthesis of this compound

As this compound is not commercially available, its chemical or enzymatic synthesis would be the first critical step. Enzymatic synthesis can be achieved using rat liver mitochondrial outer membrane preparations, which are rich in acyl-CoA ligase and carnitine palmitoyltransferase activities.[7] Chemical synthesis methods for acylcarnitine and acyl-CoA derivatives have also been described and could be adapted.[8][9]

CPT1 Activity Assay (Radiochemical Method)

This assay measures the rate of conversion of a radiolabeled acyl-CoA to its corresponding acylcarnitine.

Materials:

-

Isolated mitochondria or microsomes containing CPT1

-

[14C]Palmitoyl-CoA (or other radiolabeled long-chain acyl-CoA)

-

L-Carnitine

-

This compound (as a potential inhibitor)

-

Bovine Serum Albumin (fatty acid-free)

-

Reaction buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4, 1 mM EGTA)

-

Stop solution (e.g., 1 M HCl)

-

Organic solvent (e.g., butanol)

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures containing buffer, BSA, and varying concentrations of this compound.

-

Pre-incubate the mitochondrial/microsomal preparation in the reaction mixture.

-

Initiate the reaction by adding L-carnitine and [14C]Palmitoyl-CoA.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding the stop solution.

-

Extract the radiolabeled acylcarnitine product using an organic solvent.

-

Quantify the radioactivity in the organic phase using a scintillation counter.

-

Determine the effect of this compound on CPT1 activity by comparing the rates of product formation in the presence and absence of the compound.

This protocol is adapted from methods used for assaying protein kinases with radiolabeled ATP.[10][11][12]

CACT Activity Assay in Reconstituted Liposomes

This assay measures the transport of a radiolabeled substrate into proteoliposomes containing purified CACT.

Materials:

-

Purified CACT protein

-

Liposomes (e.g., from phosphatidylcholine)

-

[3H]Carnitine or [14C]Palmitoylcarnitine

-

Internal buffer (containing unlabeled carnitine or acylcarnitine)

-

External buffer

-

This compound (as a potential substrate or inhibitor)

-

Ion-exchange chromatography column

-

Scintillation cocktail and counter

Procedure:

-

Reconstitute purified CACT into liposomes pre-loaded with a high concentration of unlabeled carnitine.

-

Separate the proteoliposomes from unincorporated protein and external carnitine.

-

Initiate the transport assay by adding radiolabeled acylcarnitine to the external buffer in the presence or absence of this compound.

-

At various time points, stop the transport by passing the proteoliposomes through a cooled ion-exchange column to remove external substrate.

-

Measure the radioactivity incorporated into the proteoliposomes using scintillation counting.

-

To test if this compound is a substrate, load the liposomes with a radiolabeled compound and measure its efflux in the presence of external this compound.

Visualizing the Potential Role of this compound

The following diagrams, generated using Graphviz, illustrate the established carnitine shuttle pathway and the hypothesized points of interaction for this compound.

Conclusion and Future Directions

The potential role of this compound in fatty acid transport remains an unexplored area of metabolic research. This technical guide has provided a theoretical framework and practical experimental approaches to begin to address this knowledge gap. By investigating the interaction of this molecule with CPT1 and CACT, researchers can potentially uncover novel regulatory mechanisms within the carnitine shuttle. Such discoveries could have significant implications for understanding the pathophysiology of metabolic diseases and for the development of new therapeutic strategies targeting fatty acid oxidation. Future studies should focus on the synthesis of this compound and its analogs, detailed kinetic analysis of its interaction with purified carnitine shuttle enzymes, and cellular studies to assess its impact on fatty acid metabolism in intact biological systems.

References

- 1. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 3. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition by acetyl-CoA of hepatic carnitine acyltransferase and fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-step synthesis of radioactive acyl-CoA and acylcarnitines using rat liver mitochondrial outer membrane as enzyme source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Enzymes in Focus: A Technical Guide to the Interactions with (R)-Carnitinyl-CoA Betaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine and its acyl esters are pivotal in cellular energy metabolism, primarily through their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. The enzymes involved in this "carnitine shuttle" exhibit a high degree of stereospecificity for the L-isomer of carnitine. However, the non-physiological (R)-enantiomer, also known as D-carnitine, and its derivatives, such as (R)-carnitinyl-CoA betaine (B1666868), can interact with these and other enzymes, often as inhibitors or poor substrates. Understanding these interactions is crucial for drug development, toxicology, and the study of metabolic disorders. This technical guide provides an in-depth overview of the enzymes known to interact with (R)-carnitine and its CoA ester, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant metabolic pathways.

Enzymatic Interactions with (R)-Carnitine and its Derivatives

The primary enzymes that interact with carnitine and its esters are the carnitine acyltransferases. While their physiological role is centered on L-carnitine, their interaction with the (R)-isomer has been documented, primarily in the context of competitive inhibition. Additionally, certain bacterial enzymes have evolved to metabolize D-carnitine.

Carnitine Acetyltransferase (CrAT)

Carnitine acetyltransferase (EC 2.3.1.7) is a key enzyme in the carnitine system that facilitates the reversible transfer of short-chain acyl groups between coenzyme A (CoA) and carnitine.[1] This function is crucial for buffering the acetyl-CoA/CoA ratio in the mitochondrial matrix and peroxisomes.[1]

(R)-Carnitine as a Substrate and Inhibitor:

Studies have shown that D-carnitine and its acetylated form, acetyl-D-carnitine, act as competitive inhibitors of carnitine acetyltransferase with respect to their L-isomers.[2][3] This indicates that the (R)-enantiomer can bind to the active site of the enzyme, thereby competing with the natural substrate. While direct kinetic data for (R)-carnitinyl-CoA is scarce, the inhibitory nature of (R)-carnitine suggests that its CoA ester would likely also interact with the enzyme, potentially as a poor substrate or a competitive inhibitor.

Carnitine Palmitoyltransferase (CPT)

The carnitine palmitoyltransferase system is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane and consists of two enzymes: CPT1 and CPT2. CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs and L-carnitine to acylcarnitines. CPT2, on the inner mitochondrial membrane, reverses this reaction.[4][5]

Inhibition by (R)-Carnitine Derivatives:

Bacterial Enzymes Metabolizing (R)-Carnitine

Several bacterial species have been identified that can metabolize D-(+)-carnitine, the (R)-isomer. This metabolic capability is significant as D-carnitine can be a byproduct of chemical synthesis of L-carnitine.[6]

-

Carnitine Racemase: Some bacteria, such as Pseudomonas sp. AK1 and E. coli 044 K74, possess a carnitine racemase that interconverts D- and L-carnitine.[6][7] This allows the organism to utilize the non-physiological isomer by converting it to the metabolically active L-form.[6]

-

D-Carnitine Dehydrogenase: Organisms like Agrobacterium sp. contain a specific D(+)-carnitine dehydrogenase that catalyzes the oxidation of D(+)-carnitine to 3-dehydrocarnitine (B1234330) as the initial step in its degradation pathway.[8]

Quantitative Data on Enzyme Interactions

The following tables summarize the available quantitative data for the interaction of enzymes with (R)-carnitine and related inhibitors. It is important to note the absence of specific kinetic data for (R)-carnitinyl-CoA in the reviewed literature.

Table 1: Inhibitory Constants (Ki) for Carnitine Acyltransferase Inhibitors

| Enzyme | Inhibitor | Substrate | Type of Inhibition | Ki | Organism/Tissue |

|---|---|---|---|---|---|

| Carnitine Acetyltransferase | D-Carnitine | L-Carnitine | Competitive | - | Pigeon Breast Muscle |

| Carnitine Acetyltransferase | Acetyl-D-carnitine | Acetyl-L-carnitine | Competitive | - | Pigeon Breast Muscle |

| Carnitine Palmitoyltransferase | Acetyl-CoA | Palmitoyl-CoA | Competitive | ~45 µM | Human Skeletal Muscle |

| Carnitine Palmitoyltransferase | CoA | Palmitoyl-CoA | Competitive | ~45 µM | Human Skeletal Muscle |

| Carnitine Palmitoyltransferase | Malonyl-CoA | Palmitoyl-CoA | Competitive | 0.22 µM | Human Skeletal Muscle |

| Carnitine Palmitoyltransferase-1 | Perhexiline | Palmitoyl-CoA | Competitive | - | Rat Heart and Liver |

| Carnitine Palmitoyltransferase-1 | Amiodarone | - | - | IC50 = 228 µM | Rat Heart |

Note: Specific Ki values for D-carnitine and acetyl-D-carnitine were not provided in the source material, though the competitive nature of the inhibition was established.[2][3]

Table 2: Kinetic Parameters of D(+)-Carnitine Dehydrogenase from Agrobacterium sp.

| Parameter | Value |

|---|---|

| Optimum pH (Oxidation) | 9.0 - 9.5 |

| Optimum pH (Reduction) | 5.5 - 6.5 |

| Optimum Temperature | 37°C |

| Equilibrium Constant | 2.2 x 10⁻¹² |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of enzymes interacting with (R)-carnitinyl-CoA and its analogues.

Carnitine Acetyltransferase (CrAT) Activity Assay (Spectrophotometric)

This method measures the rate of acetyl-CoA formation from acetyl-L-carnitine and CoA, which can be adapted to study the inhibitory effects of (R)-carnitine derivatives.

-

Principle: The forward reaction catalyzed by CrAT produces acetyl-CoA. The formation of the thioester bond in acetyl-CoA can be monitored by the increase in absorbance at 232 nm.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM Acetyl-L-carnitine

-

1 mM Coenzyme A (CoA)

-

(R)-carnitinyl-CoA or (R)-carnitine (as inhibitor)

-

Purified Carnitine Acetyltransferase

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, acetyl-L-carnitine, and CoA in a quartz cuvette.

-

If testing for inhibition, add the (R)-carnitine derivative at various concentrations.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately monitor the increase in absorbance at 232 nm over time using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

-

-

Data Analysis: The molar extinction coefficient for acetyl-CoA at 232 nm is approximately 4.5 x 10³ M⁻¹cm⁻¹. This can be used to convert the rate of change in absorbance to the rate of product formation. For inhibition studies, kinetic parameters such as Ki can be determined by plotting the reaction rates at different substrate and inhibitor concentrations (e.g., using a Dixon plot).

D-Carnitine Dehydrogenase Activity Assay

This assay is used to measure the activity of D-carnitine dehydrogenase, an enzyme specific for the (R)-isomer of carnitine.

-

Principle: The enzyme catalyzes the NAD⁺-dependent oxidation of D-carnitine to 3-dehydrocarnitine. The concomitant reduction of NAD⁺ to NADH is monitored by the increase in absorbance at 340 nm.

-

Reagents:

-

100 mM Glycine-NaOH buffer, pH 9.0

-

10 mM D-carnitine

-

2 mM NAD⁺

-

Purified D-carnitine dehydrogenase

-

-

Procedure:

-

In a cuvette, combine the glycine-NaOH buffer, D-carnitine, and NAD⁺.

-

Equilibrate the mixture to 37°C.

-

Start the reaction by adding the D-carnitine dehydrogenase enzyme.

-

Monitor the increase in absorbance at 340 nm for several minutes.

-

The rate of NADH formation is proportional to the enzyme activity.

-

-

Data Analysis: The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹. This value is used to calculate the enzyme activity in units (µmol of NADH formed per minute).

Synthesis of (R)-Acylcarnitines

Radioactively labeled acylcarnitines can be synthesized for use in enzyme assays.

-

Principle: Rat liver mitochondrial outer membranes, which are rich in acyl-CoA ligase and carnitine palmitoyltransferase, are used as an enzyme source to synthesize acyl-CoA and subsequently acylcarnitine from a radioactive fatty acid.

-

Materials:

-

Isolated rat liver mitochondrial outer membranes

-

[1-¹⁴C]-labeled fatty acid (e.g., octanoic acid, palmitic acid)

-

ATP

-

Coenzyme A (CoA)

-

(R)-carnitine

-

Reaction buffer (e.g., Tris-HCl with MgCl₂ and DTT)

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and the radioactive fatty acid.

-

Add the mitochondrial outer membrane preparation.

-

To synthesize (R)-acylcarnitine, add (R)-carnitine to the reaction mixture. To synthesize only the acyl-CoA, omit carnitine.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

The synthesized radioactive acyl-CoA and acylcarnitine can be separated and purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Analysis: The amount of synthesized product can be quantified by liquid scintillation counting of the radioactive label.

Signaling Pathways and Logical Relationships

While the enzymes interacting with (R)-carnitinyl-CoA are primarily involved in metabolic pathways rather than complex signaling cascades, the metabolic fate of D-carnitine in bacteria can be visualized. The following diagram illustrates the key enzymatic steps in bacterial D-carnitine metabolism.

Caption: Metabolic pathways for D-(+)-carnitine in bacteria.

The following diagram illustrates the experimental workflow for assessing the inhibitory effect of (R)-carnitine on carnitine acetyltransferase activity.

Caption: Workflow for determining the inhibitory constant of (R)-carnitine.

Conclusion

The interaction of enzymes with (R)-carnitinyl-CoA betaine and its precursor, (R)-carnitine, is primarily characterized by competitive inhibition of enzymes that are stereospecific for the L-isomer, such as carnitine acetyltransferase and carnitine palmitoyltransferase. While specific kinetic data for the CoA ester of (R)-carnitine is limited, the established inhibitory role of (R)-carnitine provides a strong basis for inferring its behavior. In contrast, the microbial world presents enzymes that can specifically recognize and metabolize (R)-carnitine, offering avenues for biotechnological applications and further biochemical characterization. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in drug development and metabolic research, enabling a deeper investigation into the biological implications of these non-physiological enantiomers. Further research is warranted to elucidate the precise kinetic parameters of carnitine acyltransferases with (R)-acyl-carnitinyl-CoA esters to fully understand their metabolic impact.

References

- 1. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some kinetic studies on the mechanism of action of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some kinetic studies on the mechanism of action of carnitine acetyltransferase | CoLab [colab.ws]

- 4. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 6. [PDF] The substrate specificity of carnitine acetyltransferase. | Semantic Scholar [semanticscholar.org]

- 7. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 8. Evidence of a preferred kinetic pathway in the carnitine acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Carnitinyl-CoA Betaine and the Broader Landscape of Acylcarnitines as Biomarkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-carnitinyl-CoA betaine (B1666868) is cataloged as an experimental small molecule within the DrugBank database, classified under (S)-3-hydroxyacyl CoAs[1]. While specific research on (R)-carnitinyl-CoA betaine as a clinical biomarker is not extensively available in current literature, its structural components—carnitine and coenzyme A (CoA)—place it within the well-established and critically important class of molecules known as acylcarnitines. This guide will, therefore, focus on the broader and more extensively researched field of acylcarnitines as potent biomarkers for mitochondrial function and various disease states.

Acylcarnitines are esters of carnitine and fatty acids, which are essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production[2][3]. The analysis of acylcarnitine profiles provides a valuable window into the state of mitochondrial metabolism[4]. Abnormalities in these profiles are indicative of mitochondrial dysfunction and are used in the diagnosis and monitoring of a range of conditions, from inherited metabolic disorders to complex diseases like diabetes, sepsis, cancer, and heart failure[4][5]. This guide provides a comprehensive overview of the biochemical role of acylcarnitines, their application as biomarkers, methodologies for their analysis, and their relevance in drug development.

Biochemical Role and the Carnitine Shuttle Pathway

The primary function of carnitine is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle[6][7]. This pathway is crucial for cellular energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle[3].

The carnitine shuttle involves a series of enzymatic steps:

-

Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are activated to their acyl-CoA esters by acyl-CoA synthetase.

-

Formation of Acylcarnitine: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine[6].

-

Translocation: The resulting acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine[6][8].

-

Regeneration of Acyl-CoA: Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA and free carnitine[6][8].

-

β-Oxidation: The regenerated acyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production[3].

Dysfunction in any component of the carnitine shuttle can lead to an accumulation of specific acylcarnitine species, which can be detected in biological fluids and serve as biomarkers for underlying metabolic disturbances[9][10].

Acylcarnitines as Biomarkers of Disease

Acylcarnitine profiling is a powerful diagnostic tool for a variety of diseases, primarily those involving mitochondrial dysfunction[4]. The accumulation of specific acylcarnitines in blood or urine can pinpoint defects in fatty acid oxidation and organic acid metabolism[11][12].

Inborn Errors of Metabolism: Analysis of acylcarnitines is a cornerstone of newborn screening programs, enabling the early detection of over 20 inborn errors of metabolism[11]. These disorders, if left untreated, can lead to severe symptoms such as seizures, cardiomyopathy, liver failure, and coma[5].

Other Diseases: Elevated levels of certain acylcarnitines have been associated with a range of other conditions, suggesting a role for mitochondrial dysfunction in their pathophysiology. These include:

-

Cardiovascular Disease: Long-chain acylcarnitines have been linked to heart failure, coronary artery disease, and cardiac arrhythmias[3].

-

Type 2 Diabetes and Obesity: Increased plasma levels of acylcarnitines are observed in these conditions[5].

-

Neurodegenerative Diseases: Altered acylcarnitine profiles have been noted in conditions like Alzheimer's disease[13].

-

Age-Related Macular Degeneration (AMD): Studies have shown reduced levels of acetylcarnitine (C2) and increased levels of a long-chain acylcarnitine (C18:2-DC) in patients with neovascular AMD[13][14].

-

Drug-Induced Mitochondrial Toxicity: Certain medications can impair mitochondrial function, leading to characteristic changes in acylcarnitine profiles[4].

Quantitative Data Presentation

The following table summarizes key acylcarnitine biomarkers and their associated disorders, along with typical findings.

| Acylcarnitine Biomarker | Abbreviation | Associated Disorder(s) | Typical Findings in Disease State |

| Free Carnitine | C0 | Carnitine Palmitoyltransferase I (CPT-I) Deficiency | Elevated[15] |

| Acetylcarnitine | C2 | Mitochondrial dysfunction, Neovascular AMD | Reduced in neovascular AMD[13] |

| Propionylcarnitine | C3 | Propionic Acidemia, Methylmalonic Acidemia | Elevated |

| Tiglylcarnitine | C5:1 | Beta-ketothiolase deficiency (BKT) | Elevated[16] |

| Octanoylcarnitine | C8 | Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | Elevated[16] |

| Tetradecenoylcarnitine | C14:1 | Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency | Elevated[17] |

| Tetradecanoylcarnitine | C14 | Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency | Elevated[17] |

| Hexadecanoylcarnitine | C16 | Carnitine palmitoyltransferase II (CPT-II) deficiency, Carnitine acylcarnitine translocase (CACT) deficiency | Elevated[16] |

| 3-OH-hexadecanoylcarnitine | C16-OH | Long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | Elevated[16] |

| Dicarboxylic Acylcarnitine (C18:2-DC) | C18:2-DC | Neovascular AMD | Elevated[13] |

Experimental Protocols: Acylcarnitine Profiling by Tandem Mass Spectrometry

The gold standard for quantitative analysis of acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS)[11][18][19]. This technique offers high sensitivity and specificity for the detection and quantification of a wide range of acylcarnitine species in various biological samples, including plasma, dried blood spots, and urine[11].

Key Steps in LC-MS/MS Analysis of Acylcarnitines:

-

Sample Collection and Preparation:

-

Plasma: Blood is collected in a heparinized tube, and plasma is separated by centrifugation. The plasma is then transferred to a clean tube and frozen until analysis[20].

-

Dried Blood Spots (DBS): A small blood sample is collected, typically from a heel prick in newborns, and spotted onto filter paper. The spots are dried and stored until analysis[5].

-